molecular formula C15H11FO4 B6369633 4-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261977-44-9

4-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6369633
CAS RN: 1261977-44-9
M. Wt: 274.24 g/mol
InChI Key: VHLWWOZCPSUHRU-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid, or 4-FMCB, is an organic compound that is used as a reagent in organic synthesis. It is a versatile building block in organic synthesis, used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and other organic compounds. In addition, 4-FMCB has been used in a variety of scientific research applications, such as in the study of enzyme kinetics and the development of new catalysts.

Scientific Research Applications

4-FMCB has been used in a variety of scientific research applications, such as in the study of enzyme kinetics and the development of new catalysts. It has also been used as a reagent in organic synthesis for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and other organic compounds. 4-FMCB has been used to study the effects of fluoroalkyl groups on organic reactions, and it has also been used in the synthesis of novel polymers and materials.

Mechanism of Action

The mechanism of action of 4-FMCB is not well understood. It is believed that the 4-fluorobenzaldehyde reacts with 3-methoxycarbonylphenylhydrazine in the presence of an acid catalyst to form 4-FMCB as the main product. The reaction is believed to proceed through a nucleophilic addition-elimination pathway, in which the 4-fluorobenzaldehyde undergoes a nucleophilic attack by the 3-methoxycarbonylphenylhydrazine to form an intermediate, which is then eliminated to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMCB have not been well studied. However, it is believed that 4-FMCB may have some toxicity in humans, as it has been found to be a weak inhibitor of a number of human enzymes. In addition, 4-FMCB has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

Advantages and Limitations for Lab Experiments

4-FMCB has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. It is also relatively stable and can be stored at room temperature. In addition, it is a versatile reagent, as it can be used in a variety of organic synthesis reactions.
However, there are also some limitations to using 4-FMCB in laboratory experiments. It has been found to be a weak inhibitor of a number of human enzymes, and it has been found to be an inhibitor of the enzyme acetylcholinesterase. In addition, it is not soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 4-FMCB. It could be used in the development of novel catalysts and polymers, as well as in the synthesis of new pharmaceuticals and agrochemicals. It could also be used to study the effects of fluoroalkyl groups on organic reactions. In addition, it could be used in the development of new materials, such as nanomaterials and biomaterials. Finally, it could be used to study the biochemical and physiological effects of 4-FMCB in humans.

Synthesis Methods

4-FMCB can be synthesized by a variety of methods, including the reaction of 4-fluorobenzaldehyde and 3-methoxycarbonylphenylhydrazine. This reaction is conducted in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and yields 4-FMCB as the main product. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with 3-methoxycarbonylphenylhydrazine in the presence of a base, such as sodium hydroxide or potassium hydroxide, and the reaction of 4-fluorobenzaldehyde and 3-methoxycarbonylphenylhydrazine in the presence of a Lewis acid, such as aluminum chloride or zinc chloride.

properties

IUPAC Name

4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)12-8-11(6-7-13(12)16)9-2-4-10(5-3-9)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLWWOZCPSUHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683369
Record name 4'-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-44-9
Record name 4'-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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